[4-(3-hydroxypropyl)phenyl] acetate
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Overview
Description
Vorapaxar sulfate is a tricyclic himbacine-derived selective inhibitor of protease-activated receptor 1 (PAR-1). It is primarily used as a platelet aggregation inhibitor to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . By inhibiting PAR-1, a thrombin receptor expressed on platelets, vorapaxar sulfate prevents thrombin-related platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of vorapaxar sulfate involves multiple steps, including the synthesis of intermediate compounds. One method involves performing an oxidation reaction on a precursor compound in an organic solvent using an oxidant to obtain the intermediate . The final product, vorapaxar sulfate, is then synthesized through further chemical reactions and purification processes.
Industrial Production Methods: Industrial production of vorapaxar sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Vorapaxar sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidants such as hydrogen peroxide or other peroxides in an organic solvent.
Reduction: May involve reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Typically involves nucleophilic or electrophilic reagents to introduce or replace functional groups.
Major Products: The major products formed from these reactions include intermediate compounds that are further processed to obtain vorapaxar sulfate. The final product is a stable, crystalline compound suitable for pharmaceutical applications .
Scientific Research Applications
Vorapaxar sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protease-activated receptors and platelet aggregation.
Biology: Investigated for its effects on cellular signaling pathways and platelet function.
Medicine: Clinically used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease
Industry: Employed in the development of new antiplatelet therapies and as a reference compound in pharmaceutical research
Mechanism of Action
. PAR-1 is a G-protein coupled receptor highly expressed on platelets and activated by the serine protease activity of thrombin. By blocking this receptor, vorapaxar sulfate prevents thrombin-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Vorapaxar sulfate is unique among antiplatelet agents due to its selective inhibition of PAR-1. Similar compounds include:
Atopaxar: Another PAR-1 antagonist with similar antiplatelet effects but different pharmacokinetic properties.
Eptifibatide: A glycoprotein IIb/IIIa inhibitor that prevents platelet aggregation through a different mechanism.
Clopidogrel: A P2Y12 receptor antagonist that inhibits platelet aggregation by blocking adenosine diphosphate (ADP) receptors on platelets
Vorapaxar sulfate stands out due to its specific targeting of PAR-1, making it a valuable addition to the arsenal of antiplatelet therapies .
Properties
IUPAC Name |
[4-(3-hydroxypropyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXYZKDOYGFFRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473100 |
Source
|
Record name | Benzenepropanol,4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107866-55-7 |
Source
|
Record name | Benzenepropanol,4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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